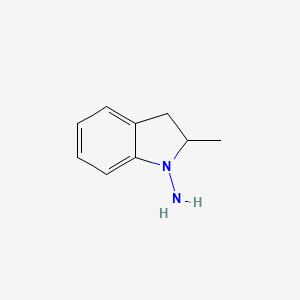
2-Methylindolin-1-amine
Overview
Description
2-Methylindolin-1-amine is a precursor used in the synthesis of various heterocyclic derivatives, including antihypertension drugs. It undergoes oxidation reactions to form several significant products such as 1-amino-2-methylindole and azo(2-methyl)indoline, showcasing its versatility in chemical synthesis (Peyrot et al., 2001).
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods, including the Raschig process, which involves the oxidation of 1-amino-2-methylindoline by chloramine. This process is critical for increasing the yield of 1-amino-2-methylindoline, highlighting the importance of optimizing reaction conditions (Elkhatib et al., 2002).
Molecular Structure Analysis
Research on the molecular structure of this compound derivatives, including their synthesis and characterization, reveals the formation of complex structures such as 1-isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation. These studies are pivotal in understanding the molecular basis of the reactions and the properties of the synthesized compounds (Marosvölgyi-Haskó et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including copper-catalyzed intramolecular amination, leading to the synthesis of isoindolinones. These reactions are crucial for medicinal chemistry applications, showcasing the compound's ability to undergo transformations that are relevant for drug discovery (Yamamoto et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives are closely linked to their synthesis methods and molecular structures. For example, the synthesis of isoindolin-1-one derivatives involves reactions that highlight the compound's stability and reactivity under various conditions, affecting its physical properties (Adib et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as their ability to undergo efficient direct amidation with amines, are critical for synthesizing biologically important aromatic amides. This aspect underscores the compound's utility in organic synthesis and its role in producing compounds with potential biological significance (Xie et al., 2015).
Scientific Research Applications
Electrochemical Reduction
2-Methylindolin-1-amine, under electrochemical reduction in acidic media, exhibits a significant cathodic wave. This finding indicates its potential for electrochemical applications, including the production of secondary amines. Notably, when sulfuric acid is used as the electrolyte, a mixture of the hydrazine derivative of this compound and 2-methylindoline is obtained. These outcomes point to potential uses in electrochemical synthesis and energy storage technologies (Jacob, Moinet, & Tallec, 1982).
Synthesis of Heterocyclic Derivatives
1-Amino-2-methylindoline, a derivative of this compound, plays a crucial role in synthesizing antihypertension drugs. Its reaction with monochloramine leads to the formation of novel heterocyclic compounds such as 1-amino-2-methylindole and azo(2-methyl)indoline. These discoveries expand the potential of this compound in pharmaceutical synthesis and drug development (Peyrot et al., 2001).
Kinetic Resolution in Chiral Synthesis
This compound has been successfully used in the kinetic resolution of racemic mixtures, leading to the predominant formation of diastereoisomeric amides. This process is crucial in producing optically active pharmaceuticals and could be vital for synthesizing chiral molecules in medicinal chemistry (Krasnov et al., 2002).
Catalysis and Chemical Transformations
This compound demonstrates significant potential in catalysis, as seen in its use in the tetranuclear ruthenium-mu-oxo-mu-hydroxo-hydride complex. This complex catalyzes the dehydrogenation of amines and carbonyl compounds, indicating its utility in various chemical transformations, especially in industrial processes (Yi & Lee, 2009).
Environmental Implications
This compound is also significant in environmental contexts, especially concerning the formation of nitrosamines and nitramines during amine-based carbon dioxide capture in postcombustion carbon sequestration. Understanding its behavior in these reactions is crucial for assessing environmental risks and designing safer carbon capture technologies (Dai et al., 2012).
Future Directions
Indoles, such as 2-Methylindolin-1-amine, are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The development of new methods for the synthesis of indoles has been a central theme in organic chemistry, and there is still room for improvement in the field of indole synthesis . Therefore, future research may focus on developing novel methods for the synthesis of this compound and similar compounds.
properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHZVMLYJGTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953511 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31529-46-1 | |
| Record name | 1-Amino-2-methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



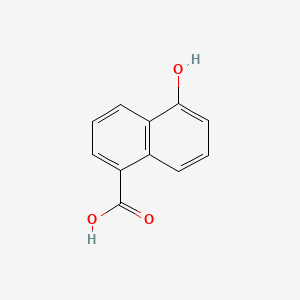
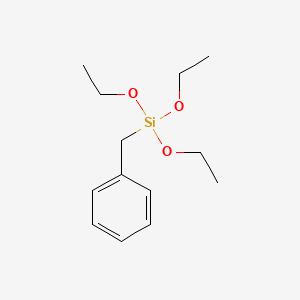
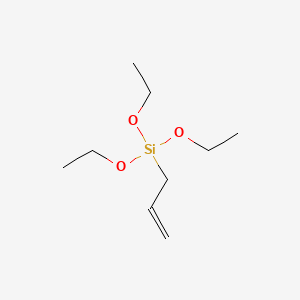
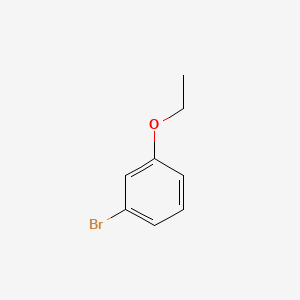

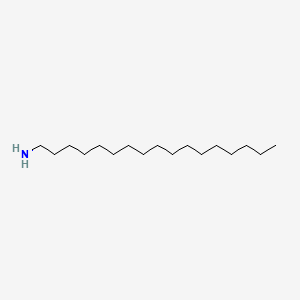
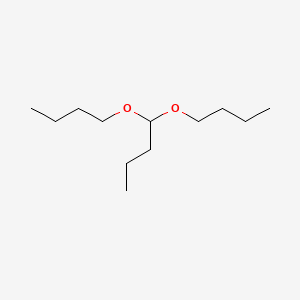

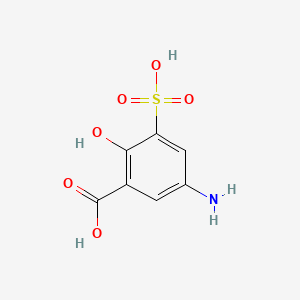

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
